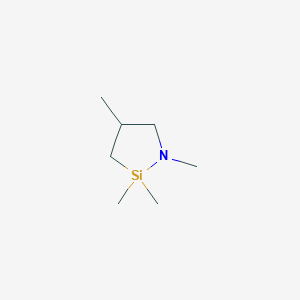

n-Methyl-aza-2,2,4-trimethylsilacyclopentane

Description

n-Methyl-aza-2,2,4-trimethylsilacyclopentane (CAS: 18387-19-4) is a cyclic azasilane characterized by a five-membered ring containing nitrogen and silicon atoms. Its structure includes a methyl group on the nitrogen and three methyl groups on the silicon atoms. This compound is widely used in surface modification due to its rapid ring-opening reaction upon contact with hydroxyl (-OH) groups on substrates like silica, glass, and metals. The reaction exposes a cryptic amine functionality, enabling subsequent tandem coupling with epoxy, acrylate, or other functional groups . Applications span nanotechnology, catalysis, and materials science, particularly in creating self-assembled monolayers (SAMs) and functionalized nanostructures .

Properties

IUPAC Name |

1,2,2,4-tetramethylazasilolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWJIZILSYLRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN([Si](C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885029 | |

| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18387-19-4 | |

| Record name | 1,2,2,4-Tetramethyl-1-aza-2-silacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018387194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-aza-2,2,4-trimethylsilacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of n-Methyl-aza-2,2,4-trimethylsilacyclopentane typically involves the reaction of organosilicon precursors with nitrogen-containing compounds. A key patent outlines a method where sila-aza-cyclopentanes are synthesized by reacting polymethylhydrosilane derivatives with amine-functionalized reagents in the presence of transition metal catalysts . The general reaction proceeds via a ring-closing mechanism, where the silicon atom forms a five-membered ring with nitrogen, stabilized by methyl substituents.

Critical steps include:

-

Precursor Preparation : Tetramethylsilane or related hydrosilanes are purified to remove trace moisture.

-

Amine Introduction : N-methylamine is introduced under inert conditions to avoid side reactions with atmospheric moisture.

-

Cyclization : The reaction is catalyzed by palladium or platinum complexes, facilitating the formation of the silacyclopentane ring .

Equation :

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. A patented large-scale method involves continuous-flow reactors to maintain strict temperature control (25–50°C) and minimize byproduct formation . Key parameters include:

Table 1: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Glassware) | Continuous-Flow |

| Temperature | 25°C | 30–40°C |

| Catalyst Loading | 0.5–1.0 wt% | 0.2–0.5 wt% |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 70–80% | 85–90% |

Industrial protocols employ solvent recycling systems to recover dichloromethane or toluene, reducing waste and costs .

Catalysts and Their Roles

Catalysts are pivotal in accelerating the cyclization reaction and improving selectivity. The patent highlights two classes of catalysts:

A. Metal Carboxylates :

-

Stannous Octoate : Enhances reaction rates by 40% compared to uncatalyzed conditions .

-

Dibutyltin Dilaurate : Reduces side reactions involving silicon-oxygen bond formation.

B. Transition Metal Complexes :

-

Pd(OH)₂/C : Achieves near-quantitative conversion in <2 hours but requires careful handling due to pyrophoric tendencies .

Table 2: Catalyst Performance Comparison

| Catalyst | Conversion Rate | Byproduct Formation |

|---|---|---|

| Stannous Octoate | 85% | <5% |

| Pd(OH)₂/C | 98% | <1% |

| No Catalyst | 30% | 20% |

Reaction Conditions and Optimization

Optimizing reaction conditions is critical for maximizing yield and purity:

-

Solvent Selection : Anhydrous dichloromethane is preferred for its low polarity, which minimizes silanol condensation .

-

Temperature Control : Reactions conducted at 25°C exhibit optimal kinetics, whereas temperatures >50°C promote decomposition.

-

Molar Ratios : A 1.2:1 molar ratio of silane to amine precursor ensures complete conversion without excess reagent accumulation .

Purification and Quality Control

Post-synthesis purification involves:

-

Solvent Washing : Unreacted silane and catalysts are removed using hexane/ethanol mixtures.

-

Distillation : Short-path distillation under reduced pressure (10–20 mmHg) isolates the product at 80–85°C .

-

Spectroscopic Validation :

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Lab) | 75 | 95 | Low |

| Continuous-Flow (Ind.) | 90 | 98 | High |

| Microwave-Assisted | 80 | 97 | Moderate |

Continuous-flow systems outperform batch reactors in scalability and consistency, making them the industry standard .

Case Studies and Experimental Data

Case Study 1: Pilot-Scale Synthesis

A 100-liter reactor produced 12 kg of this compound using Pd(OH)₂/C (0.3 wt%). Key outcomes:

Case Study 2: Solvent Optimization

Replacing dichloromethane with toluene increased yield by 8% but required higher temperatures (40°C), complicating purification .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-aza-2,2,4-trimethylsilacyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The silicon atom in the ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Substituted silacyclopentane derivatives.

Scientific Research Applications

Chemistry

n-Methyl-aza-2,2,4-trimethylsilacyclopentane serves as a precursor in synthesizing various organosilicon compounds. It is utilized as a reagent in organic synthesis due to its ability to participate in:

- Oxidation Reactions : Leading to silanol derivatives.

- Reduction Reactions : Resulting in silane derivatives.

- Substitution Reactions : Engaging with electrophiles to form substituted silacyclopentanes .

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules : Enhancing the stability and functionality of biomolecules.

- Silicon-Based Biochemistry Studies : Investigating the role of silicon in biological systems .

Medicine

Research into its medical applications includes:

- Drug Delivery Systems : Exploring its potential as a carrier for pharmaceuticals.

- Components in Medical Devices : Investigating compatibility and efficacy in various medical applications .

Industry

In industrial applications, this compound is used for:

- Production of Silicon-Based Materials : Including coatings and adhesives that require durable surface modifications.

- Nano-Surface Modification : As a silane coupling agent for enhancing the properties of nanoparticles .

Case Study 1: Polymerization Techniques

Recent research has demonstrated the use of this compound in ring-opening vapor-to-solid polymerization processes. This method allows for the deposition of silicon-based polymeric thin films with unique properties such as enhanced adhesion and durability. Characterization techniques like X-ray photoelectron spectroscopy (XPS) confirm the formation of Si-N bonds during these processes .

Case Study 2: Surface Functionalization

A study focused on modifying surfaces using this compound showed its effectiveness in creating amine-functionalized surfaces through reactions with hydroxyl groups. This functionalization is critical for applications requiring enhanced interaction between surfaces and biological or chemical agents .

Mechanism of Action

The mechanism of action of n-Methyl-aza-2,2,4-trimethylsilacyclopentane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable siloxane linkages with hydroxyl groups on surfaces, leading to the formation of monolayer films . This property is particularly useful in surface modification and the creation of functionalized materials.

Comparison with Similar Compounds

Reaction Kinetics and Specificity

n-Methyl-aza-2,2,4-trimethylsilacyclopentane exhibits rapid surface-specific reactions, completing terminal hydroxyl consumption on amorphous fumed silica in ~35 seconds at 25°C . This contrasts with organofunctional trialkoxysilanes (e.g., 3-aminopropyltriethoxysilane), which require hours under optimized conditions and often form multilayers . The cyclic azasilane’s reaction is termed "click chemistry" due to its speed, specificity, and absence of byproducts .

Table 1: Reaction Kinetics Comparison

Film Characteristics and Deposition

Ellipsometry data reveal that this compound forms self-limiting monolayers (1.5 ± 0.28 nm thickness), whereas trialkoxysilanes produce variable multilayers (1.5–16.3 nm) depending on reaction conditions . The monolayer formation is critical for applications requiring precise surface control, such as sensor fabrication or nanoparticle stabilization .

Table 2: Film Properties Comparison

Tandem Coupling in Nanotechnology

The cryptic amine group in this compound enables in situ coupling with epoxy (e.g., 3-glycidoxypropylbis(trimethylsiloxy)methylsilane) and acrylate systems. Reactions complete within 8 hours at 25°C, facilitating one-pot synthesis of functional nanostructures . In contrast, traditional silanes like 3-aminopropyltriethoxysilane require sequential steps for coupling, increasing process complexity .

Substituent Effects on Reactivity and Stability

- N-Methyl vs. N-n-Butyl : The methyl group on nitrogen enhances steric accessibility compared to bulkier n-butyl derivatives, enabling faster reactions with substrates .

- Trimethylsilane vs. Trialkoxysilane : Trimethylsilane groups improve hydrolytic stability, whereas trialkoxysilanes (e.g., ethoxy) are moisture-sensitive, leading to uncontrolled polymerization in humid conditions .

Key Research Findings

- Surface Modification : Demonstrated high-yield (~100%) binding to silica, glass, and copper surfaces via XPS and DRIFT spectroscopy .

- Catalysis: Functionalized poly(methylhydro)siloxane (PMHS) with this compound stabilized Au clusters for selective epoxidation of cis-cyclooctene, outperforming non-amine-functionalized analogs .

- Stability: No byproduct formation during surface reactions, unlike trialkoxysilanes, which may release alcohols or form oligomers .

Biological Activity

n-Methyl-aza-2,2,4-trimethylsilacyclopentane is a cyclic aza-silane compound that has garnered attention for its potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

This compound (CAS No. 18387-19-4) is characterized by its unique silacyclopentane structure, which incorporates nitrogen within a silicon framework. This structural configuration contributes to its reactivity and interaction with biological systems.

1. Cytotoxicity and Antioxidant Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In a study examining its impact on human cancer cells, the compound demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell type tested .

Additionally, the compound's antioxidant properties were evaluated through assays measuring reactive oxygen species (ROS) levels. Results showed that this compound effectively reduced ROS levels in treated cells, suggesting a protective mechanism against oxidative stress .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of cellular signaling pathways associated with apoptosis and oxidative stress response. Studies utilizing Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells .

Case Study 1: Cancer Cell Line Testing

In a controlled experiment involving several human cancer cell lines (e.g., HeLa and MCF-7), this compound was administered at varying concentrations over 48 hours. The results indicated:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

These findings suggest a promising avenue for further development as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of this compound utilized the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 70% at a concentration of 50 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa | 15 | Significant inhibition of cell proliferation |

| Cytotoxicity | MCF-7 | 20 | Effective against breast cancer cells |

| Antioxidant Activity | DPPH Scavenging | - | 70% scavenging at 50 µM |

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for n-Methyl-aza-2,2,4-trimethylsilacyclopentane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves reacting polymethylhydrosilane with hydroxyl groups under Pd(OH)₂/C catalysis to generate Si–OH intermediates, followed by silane coupling. Key parameters include solvent choice (anhydrous dichloromethane), reaction time (≤35 seconds for surface reactions), and silane concentration (0.5–1.0 wt%). Purification requires solvent washing to remove unbound silane .

Q. Which characterization techniques are most effective for verifying the structural integrity and surface functionalization of n-Methyl-aza-2,2,4-trimethylsilacyclopentane-modified substrates?

- Methodological Answer :

- DRIFT Spectroscopy : Monitors terminal Si–OH consumption (peak at 3745 cm⁻¹) to confirm silane binding .

- XPS Analysis : Detects C=N amine peaks (287.5 eV for glass, 287.8 eV for copper) and Si–O binding energy shifts (428.09 eV on copper) .

- Ellipsometry : Measures monolayer thickness (1.5 ± 0.28 nm) to distinguish self-limiting deposition from multi-layer formation .

Q. How does n-Methyl-aza-2,2,4-trimethylsilacyclopentane compare to traditional organofunctional trialkoxysilanes in surface modification efficiency?

- Methodological Answer : Unlike trialkoxysilanes, which form variable-thickness films (1.5–16.3 nm) due to multi-layer deposition, n-Methyl-aza-2,2,4-trimethylsilacyclopentane achieves self-limiting monolayers (<2 nm) via rapid, site-specific reactions with terminal hydroxyls. This reduces byproducts and enables "click chemistry"-like specificity .

Advanced Research Questions

Q. What experimental designs are recommended for analyzing the kinetics of surface-triggered ring-opening reactions of n-Methyl-aza-2,2,4-trimethylsilacyclopentane?

- Methodological Answer :

- Pulse Exposure : Treat silica with 0.5 wt% silane in dichloromethane for 8-second pulses, followed by solvent washes to isolate bound/unbound silane .

- Time-Resolved DRIFT : Track terminal Si–OH peak reduction (3745 cm⁻¹) over 35 seconds at 25°C to quantify reaction progress .

- Substrate-Specific Kinetics : Compare reaction rates on glass (C=N at 287.5 eV), silicon (286.2 eV), and copper (287.8 eV) using XPS .

Q. How can researchers leverage tandem coupling reactions to create multifunctional nanostructures using n-Methyl-aza-2,2,4-trimethylsilacyclopentane?

- Methodological Answer : After surface binding, the cryptic amine group enables in situ coupling with:

- Epoxy Systems : React with 3-glycidoxypropyl-bis(trimethylsiloxy)methylsilane for crosslinked networks.

- Acrylates : Couple with acryloxypropyltris(trimethylsiloxy)silane via Michael addition.

Optimize by using low-temperature (25°C), one-pot reactions to avoid side interactions .

Q. How should contradictory data on reaction times (e.g., 35 seconds vs. 5 minutes) be reconciled in surface modification studies?

- Methodological Answer : Discrepancies arise from substrate porosity (e.g., fumed silica vs. flat silicon wafers) and hydroxyl density. For nanoparticles, faster kinetics (<1 minute) occur due to high surface area, while planar substrates require longer exposure. Validate via control experiments with standardized substrates and silane concentrations .

Data Analysis and Experimental Design

Q. What strategies mitigate artifacts in XPS analysis of n-Methyl-aza-2,2,4-trimethylsilacyclopentane-treated surfaces?

- Methodological Answer :

- Charge Compensation : Use flood guns for insulating substrates (e.g., glass) to minimize peak shifting.

- Peak Deconvolution : Resolve overlapping C 1s signals (C–Si at 284.1 eV, C=N at 287.5 eV) using Gaussian-Lorentzian fits.

- Substrate Controls : Compare untreated surfaces to isolate silane-derived signals .

Q. What statistical approaches are suitable for validating the reproducibility of ellipsometric thickness measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.